(Dhqd)2-DP-phal
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Overview
Description
The compound (Dhqd)2-DP-phal, also known as dihydroquinidine 1,4-phthalazinediyl diether, is a well-known Cinchona alkaloid-based dimer. It is widely used as a chiral catalyst in asymmetric reactions, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is highly efficient and broadly applicable, making it a valuable tool in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dhqd)2-DP-phal typically involves the reaction of dihydroquinidine with 1,4-phthalazinediyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Dhqd)2-DP-phal undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of osmium tetroxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, especially in the presence of halogenating agents
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium ferricyanide, and potassium carbonate are commonly used reagents.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Substitution: Halogenating agents such as bromine or chlorine are used
Major Products Formed
Oxidation: Vicinal diols are the major products formed during oxidation reactions.
Reduction: Reduced derivatives of the compound.
Substitution: Halogenated derivatives of the compound
Scientific Research Applications
(Dhqd)2-DP-phal has numerous applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .
Comparison with Similar Compounds
Similar Compounds
Dihydroquinine 1,4-phthalazinediyl diether: Another Cinchona alkaloid-based dimer used in similar asymmetric reactions.
Hydroquinidine 1,4-phthalazinediyl diether: A related compound with similar applications in asymmetric synthesis
Uniqueness
(Dhqd)2-DP-phal is unique due to its high efficiency and broad applicability as a chiral catalyst. Its ability to provide high enantioselectivity in various asymmetric reactions makes it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C60H58N6O4 |
---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1 |
InChI Key |
IFFBDGTYRYWVFH-WPLKFCNXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
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